molecular formula C18H19I2N3O2 B14673567 Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl- CAS No. 40136-89-8

Azobenzene, 4-bis(2-iodoethyl)amino-2'-carboxy-2-methyl-

Cat. No.: B14673567
CAS No.: 40136-89-8
M. Wt: 563.2 g/mol
InChI Key: QFQHSEVSDPSZRN-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known photoswitchable compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene derivatives typically involves the reduction of nitrobenzene compounds. For azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl-, the synthetic route may include the following steps:

Industrial Production Methods

Industrial production of azobenzene derivatives often employs electrosynthesis using nitrobenzene as a starting material. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The iodoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- involves photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This reversible change in molecular geometry can affect the compound’s interactions with other molecules and materials, enabling its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azobenzene, 4-bis(2-iodoethyl)amino-2’-carboxy-2-methyl- is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and responses to light.

Properties

CAS No.

40136-89-8

Molecular Formula

C18H19I2N3O2

Molecular Weight

563.2 g/mol

IUPAC Name

2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H19I2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)

InChI Key

QFQHSEVSDPSZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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